3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions. One common method includes the condensation of 2-amino-4H-chromene-3-carboxylic acid derivatives with benzyl isocyanate under reflux conditions. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used for further research .
Scientific Research Applications
3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives
Uniqueness
What sets 3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione apart is its unique combination of functional groups, which confer specific biological activities not commonly found in other similar compounds
Properties
Molecular Formula |
C22H20N2O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-benzyl-8-methoxy-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C22H20N2O4/c1-13(2)20-23-21-18(22(26)24(20)12-14-7-5-4-6-8-14)19(25)16-10-9-15(27-3)11-17(16)28-21/h4-11,13H,12H2,1-3H3 |
InChI Key |
RSUFFNFPAITNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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